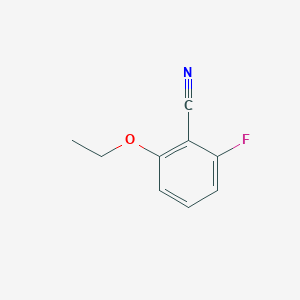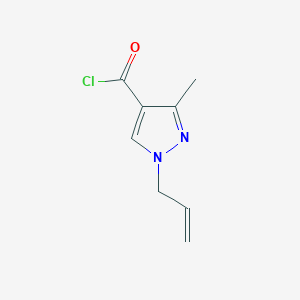
1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride, also known as AMPC, is a pyrazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. AMPC is a versatile compound that can be synthesized using various methods and has shown promising results in scientific research applications.
Wirkmechanismus
The mechanism of action of 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride is not fully understood, but it is believed to act through multiple pathways. It has been suggested that 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride can inhibit the activity of certain enzymes involved in tumor growth and inflammation. Additionally, 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride has been shown to have a low toxicity profile and is well-tolerated in animal models. Studies have also shown that 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride can cross the blood-brain barrier, indicating its potential as a therapeutic agent for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride in lab experiments is its relative ease of synthesis and low toxicity profile. However, one limitation is the lack of understanding of its mechanism of action, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several potential future directions for the study of 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride. One area of interest is its potential as an antiviral agent, particularly against emerging viruses such as SARS-CoV-2. Additionally, further research is needed to fully understand the mechanism of action of 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride and optimize its therapeutic potential for various diseases. Finally, studies investigating the pharmacokinetics and pharmacodynamics of 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride in humans are needed to determine its safety and efficacy as a therapeutic agent.
Synthesemethoden
1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride can be synthesized using different methods, including the reaction of 1-allyl-3-methylpyrazole with phosgene or thionyl chloride. Another method involves the reaction of 1-allyl-3-methylpyrazole with oxalyl chloride and subsequent reaction with triethylamine and phosgene. The synthesis of 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride has been studied for its potential pharmacological properties, including its antitumor, anti-inflammatory, and antiviral activities. Studies have shown that 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride can inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride has shown potential as an antiviral agent against hepatitis B and C viruses.
Eigenschaften
CAS-Nummer |
113100-63-3 |
|---|---|
Produktname |
1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride |
Molekularformel |
C8H9ClN2O |
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
3-methyl-1-prop-2-enylpyrazole-4-carbonyl chloride |
InChI |
InChI=1S/C8H9ClN2O/c1-3-4-11-5-7(8(9)12)6(2)10-11/h3,5H,1,4H2,2H3 |
InChI-Schlüssel |
ZSRDIHHMXULAOH-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1C(=O)Cl)CC=C |
Kanonische SMILES |
CC1=NN(C=C1C(=O)Cl)CC=C |
Synonyme |
1H-Pyrazole-4-carbonyl chloride, 3-methyl-1-(2-propenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




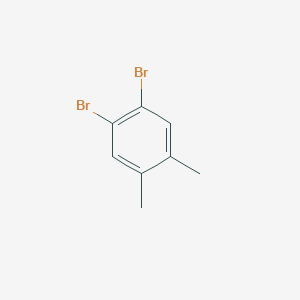

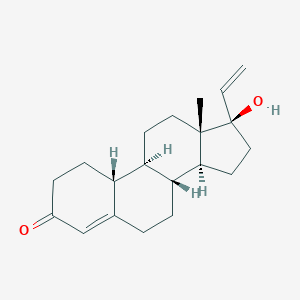
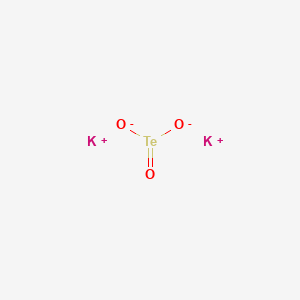
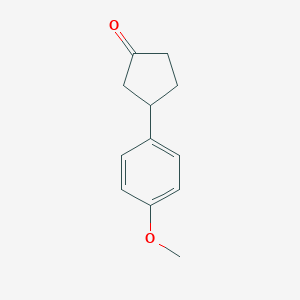



![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)



